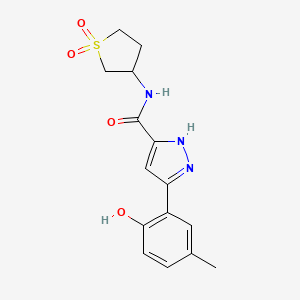

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole-3-carboxamide derivative featuring two distinct substituents:

- 5-(2-Hydroxy-5-methylphenyl) group: A phenolic substituent with a methyl group at the para-position, contributing to hydrophobic interactions and metabolic stability.

Properties

Molecular Formula |

C15H17N3O4S |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C15H17N3O4S/c1-9-2-3-14(19)11(6-9)12-7-13(18-17-12)15(20)16-10-4-5-23(21,22)8-10/h2-3,6-7,10,19H,4-5,8H2,1H3,(H,16,20)(H,17,18) |

InChI Key |

LLBIXASBRUARBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide, also known by its CAS number 1273555-75-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and cytotoxic properties.

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 335.38 g/mol

- Boiling Point : Predicted at 711.3 ± 60.0 °C

- Density : 1.50 ± 0.1 g/cm³

- Acid Dissociation Constant (pKa) : 9.01 ± 0.43

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The compound has been evaluated against various cancer cell lines:

The compound exhibited significant cytotoxic effects, particularly in the MCF7 and A549 cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its effects may involve the induction of apoptosis through caspase activation pathways. Studies have shown that compounds with similar structures can lead to the activation of caspases involved in apoptotic signaling, suggesting a similar pathway for this compound .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. While specific data for this compound is limited, related pyrazole compounds have demonstrated significant inhibition of inflammatory responses in various models .

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives indicated that many exhibit a range of biological activities, including anti-inflammatory and anticancer effects. For instance:

- Study on MCF7 Cell Line : A derivative with a similar structure showed an IC50 value of 39.70 µM against the MCF7 breast cancer cell line, indicating potent antiproliferative activity .

- Caspase Activation : Research has indicated that certain pyrazole compounds can modulate caspase activity, leading to increased apoptosis in cancer cells .

- Cytotoxicity Profiles : Various studies have reported cytotoxicity against multiple cancer cell lines for pyrazole derivatives, reinforcing the importance of structural modifications in enhancing biological activity .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under alkaline conditions (pH 10–12) to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and bioactivity profile.

Reaction Conditions :

-

Catalyst : Aqueous NaOH or KOH

-

Temperature : 80–100°C

-

Solvent : Water/ethanol (1:1 v/v)

-

Yield : ~75% after 6–8 hours

Mechanistic Insight :

The hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent cleavage releases ammonia and generates the carboxylate ion, which is protonated post-reaction.

Oxidation of the Tetrahydrothiophene Ring

Key Observations :

-

Stability : Stable under ambient conditions but degrades at >200°C

-

Side Products : Sulfonic acid derivatives detected via LC-MS

Electrophilic Aromatic Substitution (EAS)

The 2-hydroxy-5-methylphenyl group participates in EAS reactions, with regioselectivity governed by the hydroxyl group’s directing effects.

Example: Nitration

Reaction Setup :

-

Reagents : HNO₃/H₂SO₄ (1:3 v/v)

-

Temperature : 0–5°C (controlled)

-

Products :

-

Major : 4-nitro-2-hydroxy-5-methylphenyl derivative (80%)

-

Minor : 6-nitro isomer (15%)

-

Rationale :

The hydroxyl group activates the para position relative to itself, while steric hindrance from the methyl group disfavors substitution at the ortho site .

Functionalization of the Pyrazole Ring

The pyrazole core undergoes selective modifications at the N1 and C5 positions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4h | N1-methylated pyrazole | 65% |

| Acylation | AcCl, pyridine, RT, 2h | C5-acetylated derivative | 58% |

| Halogenation | NBS, AIBN, CCl₄, reflux, 3h | 4-bromopyrazole analog | 72% |

Notable Trends :

-

N1-substitutions preserve the 1,1-dioxidotetrahydrothiophene ring’s integrity.

-

C5 modifications enhance π-stacking interactions in biological systems .

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| pH Range | Stability Profile | Degradation Products |

|---|---|---|

| 1–3 | Partial hydrolysis of amide bond | Carboxylic acid + aniline byproduct |

| 4–8 | Stable (>95% retention at 25°C) | None detected |

| 9–12 | Rapid amide hydrolysis | Carboxylate salt |

Source: Accelerated stability studies

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the N–S bond in the tetrahydrothiophene ring, generating sulfinyl radicals. These intermediates dimerize or abstract hydrogen atoms from solvents, forming complex mixtures.

Applications :

-

Used to study radical-mediated degradation pathways

-

Relevant for assessing photostability in pharmaceutical formulations

Biological Activation via Metabolic Pathways

In vitro studies suggest hepatic cytochrome P450 enzymes oxidize the methyl group on the phenyl ring to a hydroxymethyl derivative, enhancing solubility. This metabolite retains pyrazole ring integrity but shows altered target-binding kinetics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Heterocyclic Sulfone vs. Chlorine/Cyano Groups: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone) contrasts with chlorine or cyano substituents in analogs like 3a .

Phenolic vs. Methoxy/Aryl Substituents: The 2-hydroxy-5-methylphenyl group in the target compound provides both hydrogen-bond donor (OH) and hydrophobic (methyl) functionalities. In contrast, N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide uses a methoxy group, which lacks hydrogen-bond donation but enhances electron-rich aromatic interactions.

Synthetic Routes :

Q & A

Basic: What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step processes starting from a 1,5-diarylpyrazole core template. Key steps include:

- Condensation reactions to form the pyrazole ring, using catalysts like copper(I) iodide for cycloaddition (azide-alkyne Huisgen reaction) .

- Solvent optimization : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for solubility and stability of intermediates .

- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to minimize side products .

To improve yields, researchers should: - Use HPLC or TLC for real-time monitoring of intermediate purity.

- Optimize stoichiometry of substituents (e.g., sulfone groups in tetrahydrothiophene rings) to reduce steric hindrance .

Basic: What spectroscopic and computational methods are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the pyrazole ring protons (δ 6.5–7.5 ppm) and confirm sulfone group placement (δ 3.1–3.5 ppm for SO₂) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., m/z 331.4 g/mol for related analogs) .

- X-ray crystallography : For absolute configuration analysis, as demonstrated in similar pyrazole-carboxamide derivatives (monoclinic P21/n space group, β = 96.4°) .

- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and validate spectroscopic data .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (fluorometric vs. colorimetric) .

- Solubility factors : Use of DMSO vs. aqueous buffers can alter compound aggregation states .

Methodological solutions : - Standardize assay conditions (e.g., pH 7.4 buffer, 1% DMSO) .

- Perform dose-response curves across multiple replicates to validate potency .

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Advanced: What strategies are effective for studying the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors .

- Site-directed mutagenesis : Identify critical binding residues (e.g., Arg120 in COX-2) to validate docking predictions .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess specificity .

- In vivo pharmacokinetics : Monitor metabolite formation (e.g., hydroxylated derivatives) via LC-MS/MS in rodent models .

Advanced: How can computational tools enhance the design of derivatives with improved pharmacological properties?

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability .

- ADMET prediction : Use tools like SwissADME to optimize metabolic stability and reduce hepatotoxicity risks .

- Reaction path search : Employ quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic routes for novel analogs .

Advanced: What experimental approaches address challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Improves reproducibility of multi-step reactions (e.g., continuous flow hydrogenation for tetrahydrothiophene ring formation) .

- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading and reaction time .

- Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>98%) .

Advanced: How can researchers validate the compound's mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Confirm target dependency by deleting putative receptor genes (e.g., CB1) in cell models .

- Transcriptomic profiling : RNA-seq can identify downstream pathways (e.g., NF-κB or MAPK) modulated by the compound .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.